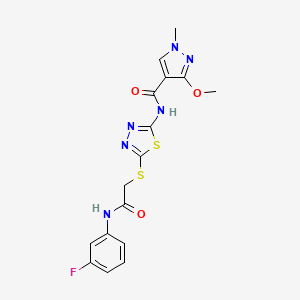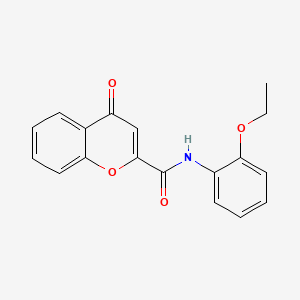
N-(2-ethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Structural Characterization
The structural characterization of N-phenyl-4-oxo-4H-2-chromone carboxamides, which are closely related to N-(2-ethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide, reveals that these compounds exhibit strong intramolecular interactions. These interactions involve the N(amido) and O(carboxyl) of the carboxamide residue with the O atom of the chromene ring and the H(ortho)-C (phenyl), respectively. Such interactions lead to a constrained rotation of the chromone and phenyl rings, resulting in a more planar structure than expected. The molecular conformations of these compounds are influenced by the degree of torsion of the phenyl ring with respect to the amide residue, which affects the overall planarity of the molecule .
Synthesis Analysis
The synthesis of chromone carboxamide derivatives, including those similar to this compound, has been explored due to their pharmacological significance. These compounds have shown potential as inhibitors of monoamine oxidase-B and as ligands for adenosine receptors. The synthesis process involves a complete structural characterization using various spectroscopic techniques such as Fourier Transform Infrared Spectroscopy, Nuclear Magnetic Resonance, and Mass Spectroscopy. The molecular and supramolecular structures of these compounds have been determined by X-ray crystallography, providing valuable information for understanding structure-activity relationships .
Molecular Structure Analysis
The molecular structure of 4-oxo-N-phenyl-4H-chromene-2-carboxamide, a compound structurally related to the one of interest, has been analyzed through X-ray crystallography. The analysis reveals an anti-rotamer conformation about the C-N bond, with the amide O atom being either trans- or cis-related to the O atom of the pyran ring. This detailed structural information is crucial for understanding the behavior and potential interactions of these molecules .
Chemical Reactions Analysis
Although not directly related to this compound, the synthesis of 4H-chromene-3-carboxamide derivatives has been achieved through a multicomponent reaction involving 2-hydroxybenzaldehyde, acetoacetanilide, and 4-hydroxycoumarin. This reaction is facilitated by ceric ammonium nitrate (CAN) under solvent-free conditions, following a Knoevenagel-Michael reaction pathway. The resulting compounds have been characterized and exhibit solvatochromic properties, antibacterial activities, and strong antioxidant activities, which could be indicative of the potential reactivity and applications of the N-(2-ethoxyphenyl) derivative .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from related compounds. The solvatochromic properties of 4H-chromene-3-carboxamide derivatives suggest that the compound of interest may also exhibit changes in color with the polarity of the solvent. Antibacterial and antioxidant activities of these derivatives indicate that this compound may also possess these properties, which could be explored for potential pharmacological applications .
Wissenschaftliche Forschungsanwendungen
Crystallography and Structural Analysis
Research has demonstrated the structural intricacies of chromene derivatives through crystallographic studies. For instance, the crystal structures of various N-phenyl-4-oxo-4H-chromene-2-carboxamide derivatives have been elucidated, revealing their anti-rotamer conformation about the C-N bond and their trans- or cis-related amide O atom positions relative to the pyran ring O atom (Reis et al., 2013). Similarly, the crystal structures of N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides have been reported, showcasing their planarity and anti conformations (Gomes et al., 2015).
Chemosensing
Chromene derivatives have been investigated for their potential as chemosensors. A particular study synthesized a coumarin-based chemosensor, demonstrating its "on-off-on" fluorescence response towards Cu2+ and H2PO4−, indicating its utility in detecting these ions with high sensitivity and selectivity (Meng et al., 2018).
Synthetic Methodologies
Innovative synthetic approaches have been developed for chromene derivatives. One study described a metal-free C-C/C-O bond formation method for synthesizing 2-amino-5-oxo-4-aryl-4H,5H-pyrano[3,2-c]chromene-3-carboxamide, showcasing an efficient, eco-friendly procedure (Jadhav et al., 2018).
Biological Activities and Applications
The biological activities of chromene derivatives have been a significant area of research, leading to the discovery of compounds with potential therapeutic applications. For instance, the structure-activity relationship and molecular mechanisms of certain chromene derivatives have been studied for their ability to overcome drug resistance in cancer cells, highlighting their potential as anticancer agents (Das et al., 2009).
Eigenschaften
IUPAC Name |
N-(2-ethoxyphenyl)-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-2-22-16-10-6-4-8-13(16)19-18(21)17-11-14(20)12-7-3-5-9-15(12)23-17/h3-11H,2H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPRLWIHEBDDIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC(=O)C3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49676531 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

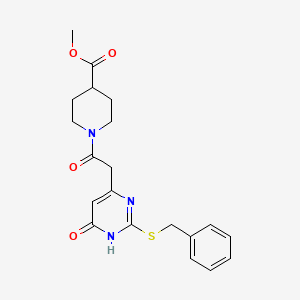
![2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2492449.png)
![1-[3-(Dimethylsulfamoylamino)propyl]-6-oxo-3-pyridin-4-ylpyridazine](/img/structure/B2492451.png)
![2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenylacetamide](/img/structure/B2492453.png)

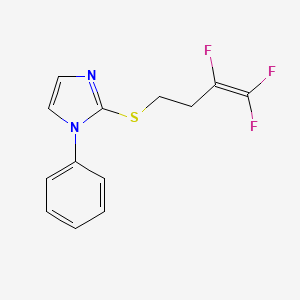
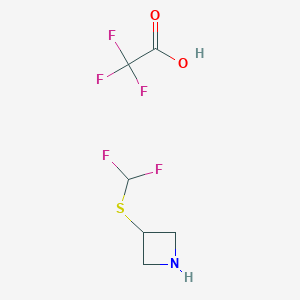
![N-(4-fluoro-3-methylphenyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2492459.png)
![N-(3,4-dimethylphenyl)-2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2492460.png)
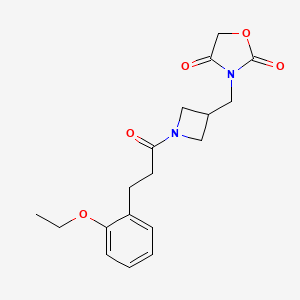
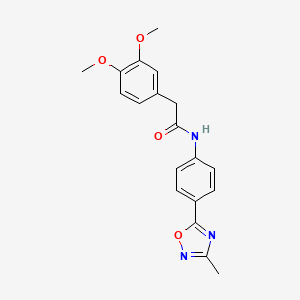
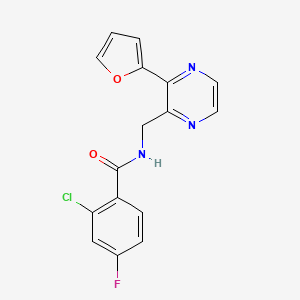
![4-(N,N-dimethylsulfamoyl)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2492468.png)
